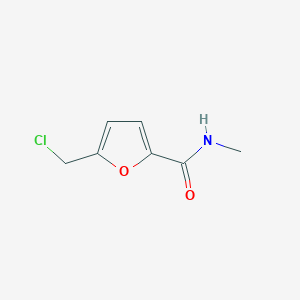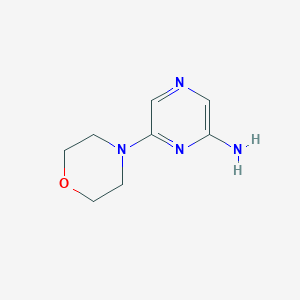
6-(4-Morpholinyl)pyrazinamine
Vue d'ensemble
Description
6-(4-Morpholinyl)pyrazinamine is a chemical compound with the molecular formula C8H12N4O .
Molecular Structure Analysis
The molecular structure of 6-(4-Morpholinyl)pyrazinamine is characterized by the presence of a morpholine ring attached to a pyrazinamine group . The molecular weight of the compound is 182.22300 .Physical And Chemical Properties Analysis
6-(4-Morpholinyl)pyrazinamine has a boiling point of 428.4°C at 760 mmHg and a density of 1.273g/cm3 .Applications De Recherche Scientifique
-
Pharmacology
- Pyrazine derivatives, including “6-(4-Morpholinyl)pyrazinamine”, are important pharmacophores due to their versatility in pharmacological activity .
- They have been observed to have numerous pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory effects .
- Many synthesized pyrazine derivatives have shown significant pharmacological activity. For example, Pyrazinamide is a known anti-tuberculosis agent .
-
Photosynthetic Electron Transport Inhibition
- Some pyrazinamide derivatives, potentially including “6-(4-Morpholinyl)pyrazinamine”, have been found to inhibit photosynthetic electron transport (PET) in spinach chloroplasts .
- The IC50 values of these compounds, which measure the effectiveness of a substance in inhibiting a specific biological or biochemical function, varied in the range from 14.3 to 1590.0 μmol/L .
- This inhibition was connected not only with the lipophilicity of the compounds, but also with the presence of a secondary amine fragment bounded to the pyrazine ring .
-
Antimycobacterial Activity
- Some pyrazine derivatives have been found to have antimycobacterial activity .
- Compounds such as PHOXPY, STOXPY, FUOXPY, and pyrazinamide were tested for their activity against Mycobacterium tuberculosis H37Rv .
- The results were promising, with the compounds found to be more potent than reference standards .
-
Phosphoinositide 3-Kinase (PI3K) Inhibition
- Some 4-substituted derivatives of pyrazine, potentially including “6-(4-Morpholinyl)pyrazinamine”, have been synthesized as inhibitors of PI3K .
- PI3K is an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a target of interest in cancer research .
-
Pharmaceutical Applications
- Morpholine, a component of “6-(4-Morpholinyl)pyrazinamine”, is a multipurpose lead compound developed for active molecules that are pharmacologically potent .
- Morpholine derivatives have a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, anticancer, antidepressant, HIV-protease inhibitors, appetite suppressant, local anaesthetic, antiplatelet, selective inhibitor of protein kinase C, antitumor, neuroprotective, antifungal, anti-tuberculosis, anti-parasitic, anti-malarial, hypolipidemic and hypocholesterolemic activities .
-
Perfumeries and Food Industries
- Pyrazine derivatives are important in perfumeries and food industries due to their diverse biological activities .
- They can be isolated from natural sources or produced synthetically, and many substituted pyrazines are produced naturally and are widely distributed in plants, animals, and marine organisms .
-
Anti-Tuberculosis Activity
- Some pyrazine derivatives, including “6-(4-Morpholinyl)pyrazinamine”, have been found to have significant activity against Mycobacterium tuberculosis H37Rv .
- For example, 6-Octylaminopyrazine-2-carboxamide showed the highest activity against M. tuberculosis H37Rv (MIC = 1.56 μg/mL i.e. 6 μM), the broadest spectrum of activity as well as highest selectivity index .
-
Intermediate for Anti-Tuberculosis Drugs
-
Chemical Supply
-
Insecticide and Nematicide
-
Anti-Cancer Drugs
-
Anti-Diabetic Drugs
Safety And Hazards
Propriétés
IUPAC Name |
6-morpholin-4-ylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-7-5-10-6-8(11-7)12-1-3-13-4-2-12/h5-6H,1-4H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQRJZXZMRXHBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672040 | |
| Record name | 6-(Morpholin-4-yl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Morpholinyl)pyrazinamine | |
CAS RN |
717847-03-5 | |
| Record name | 6-(Morpholin-4-yl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



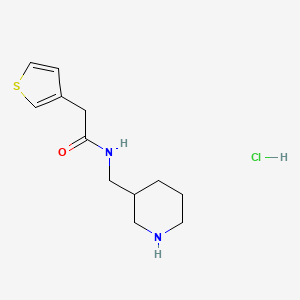
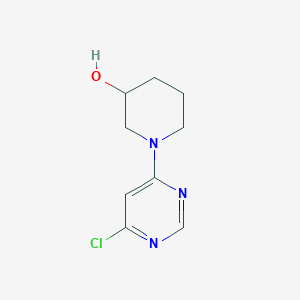
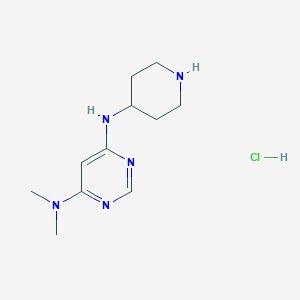
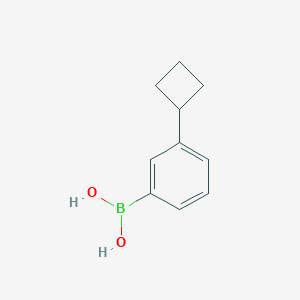
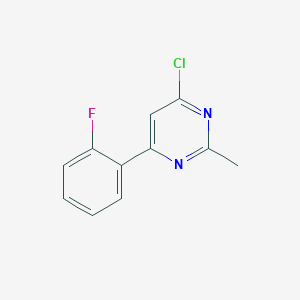
![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride](/img/structure/B1418816.png)
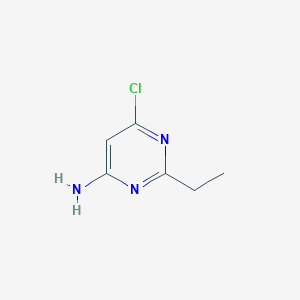
![3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1418819.png)
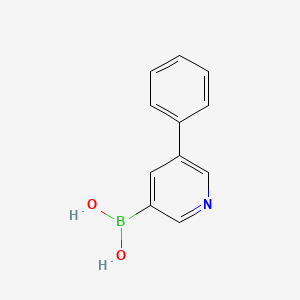
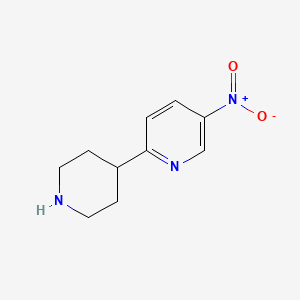
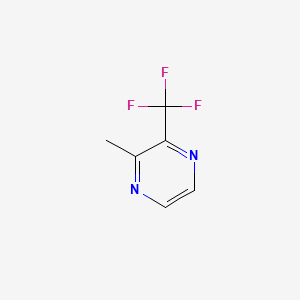
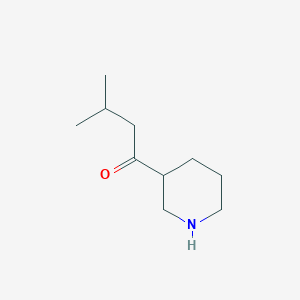
![[4-(1-Ethoxyethyl)phenyl]boronic acid](/img/structure/B1418831.png)
